![molecular formula C8H11ClN2 B11772371 (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11772371.png)
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound that features a cyclopenta[b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with a cyclopentane derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound without the amine group.
Cyclopenta[b]pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Pyridine-based heterocycles: Compounds with similar pyridine core structures but different fused rings or functional groups.
Uniqueness: (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H/t7-;/m0./s1 |
InChI Key |
ZJMHTKKYRWAVTH-FJXQXJEOSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)N=CC=C2.Cl |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


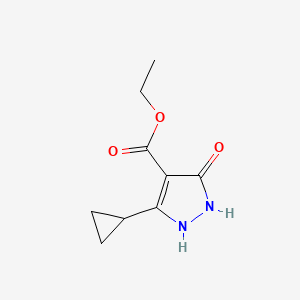
![2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
![2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11772294.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide](/img/structure/B11772316.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)

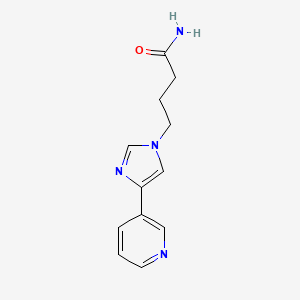
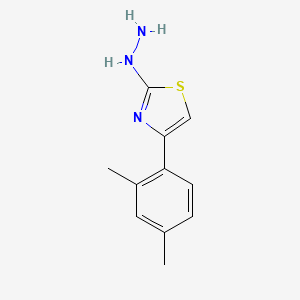
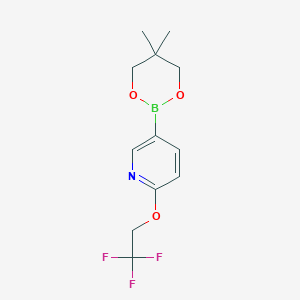
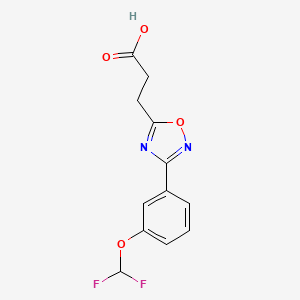

![(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B11772353.png)
![1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B11772358.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11772380.png)
